molecular formula C20H26N2O B8488075 (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol CAS No. 405160-72-7

(1,4-Dibenzyl-1,4-diazepan-5-yl)methanol

Cat. No. B8488075
Key on ui cas rn: 405160-72-7
M. Wt: 310.4 g/mol
InChI Key: WKEJMJWMMHPOOC-UHFFFAOYSA-N
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Patent
US08012979B2

Procedure details

To a solution of (1,4-dibenzyl-1,4-diazepan-5-yl)methanol (500 mg) (prepared as described in Chin. Chem. Lett., 2001, 12, 951) in methanol (10 mL) was added 5% wt. palladium on charcoal (171 mg) and the mixture stirred under a 5 bar hydrogen atmosphere for 16 hours. The reaction mixture was filtered through celite and the liquors concentrated to dryness to give the sub-title compound (210 mg) as a colourless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
171 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[N:11](CC2C=CC=CC=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[NH:8]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(C(CC1)CO)CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
171 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the liquors concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1CCNC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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